sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound that features a unique structural motif. . The spirocyclic structure imparts unique chemical and physical properties, making it a valuable asset in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate typically involves the formation of the spirocyclic core followed by functionalization to introduce the carboxylate group. One common method involves the condensation of appropriate starting materials under controlled conditions to form the spirocyclic intermediate . This intermediate is then subjected to further reactions to introduce the carboxylate group and sodium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can produce a range of functionalized spirocyclic compounds .
Scientific Research Applications
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it useful in material science, including the development of new materials with unique characteristics.
Mechanism of Action
The mechanism by which sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate exerts its effects depends on its specific application. In catalysis, the spirocyclic structure may facilitate specific interactions with substrates, enhancing reaction rates and selectivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.
2-oxa-7-azaspiro[3.5]nonane oxalate: A closely related compound with similar structural features.
Uniqueness
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of the carboxylate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
sodium;2-oxa-5-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.Na/c10-7(11)6-1-2-8(9-3-6)4-12-5-8;/h6,9H,1-5H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKWFHAUFRSCQK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NCC1C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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